molecular formula C23H22N4OS B11080513 3-Amino-N~2~-(3-quinolyl)-5,6,7,8,9,10-hexahydrocycloocta[B]thieno[3,2-E]pyridine-2-carboxamide

3-Amino-N~2~-(3-quinolyl)-5,6,7,8,9,10-hexahydrocycloocta[B]thieno[3,2-E]pyridine-2-carboxamide

Cat. No.: B11080513
M. Wt: 402.5 g/mol
InChI Key: REQBKSDJYAKBKF-UHFFFAOYSA-N
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Description

3-Amino-N~2~-(3-quinolyl)-5,6,7,8,9,10-hexahydrocycloocta[B]thieno[3,2-E]pyridine-2-carboxamide is a complex organic compound belonging to the thienopyridine class. Thienopyridines are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N~2~-(3-quinolyl)-5,6,7,8,9,10-hexahydrocycloocta[B]thieno[3,2-E]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the regio- and stereoselective hypochlorite oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides . The reaction conditions can vary depending on the desired product, with solvents playing a crucial role in determining the reaction pathway and product formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N~2~-(3-quinolyl)-5,6,7,8,9,10-hexahydrocycloocta[B]thieno[3,2-E]pyridine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

    Oxidation: Hypochlorite is commonly used as an oxidizing agent.

    Reduction: Reducing agents such as sodium borohydride may be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of dimerized products, while substitution reactions can yield various substituted derivatives .

Mechanism of Action

The compound exerts its effects primarily through inhibition of specific enzymes. For instance, it acts as a PLC-γ inhibitor, affecting cell motility and proliferation . The molecular targets include amino acid residues involved in hydrogen bonding and lipophilic pockets occupied by the phenyl moiety . This inhibition disrupts cellular processes, leading to reduced cancer cell viability and motility.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-N~2~-(3-quinolyl)-5,6,7,8,9,10-hexahydrocycloocta[B]thieno[3,2-E]pyridine-2-carboxamide stands out due to its unique structural features, such as the hexahydrocycloocta ring fused with the thienopyridine core. This structural complexity contributes to its diverse biological activities and potential as a therapeutic agent .

Properties

Molecular Formula

C23H22N4OS

Molecular Weight

402.5 g/mol

IUPAC Name

6-amino-N-quinolin-3-yl-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraene-5-carboxamide

InChI

InChI=1S/C23H22N4OS/c24-20-17-12-15-7-3-1-2-4-10-19(15)27-23(17)29-21(20)22(28)26-16-11-14-8-5-6-9-18(14)25-13-16/h5-6,8-9,11-13H,1-4,7,10,24H2,(H,26,28)

InChI Key

REQBKSDJYAKBKF-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2=NC3=C(C=C2CC1)C(=C(S3)C(=O)NC4=CC5=CC=CC=C5N=C4)N

Origin of Product

United States

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